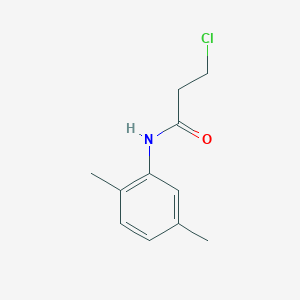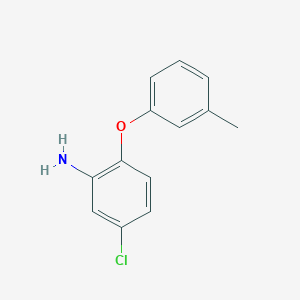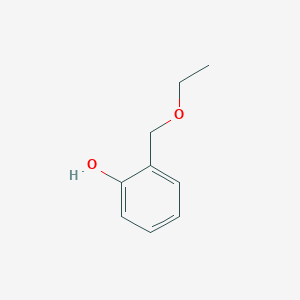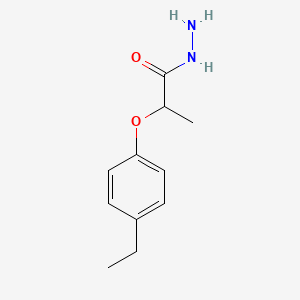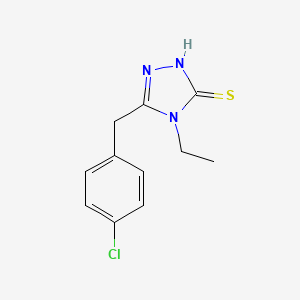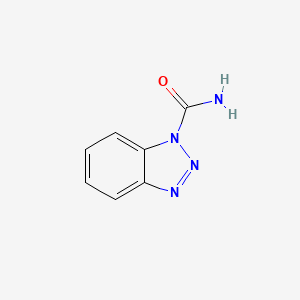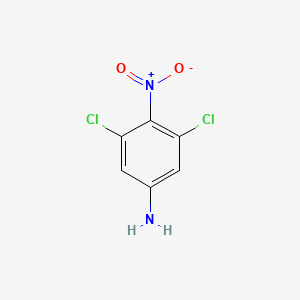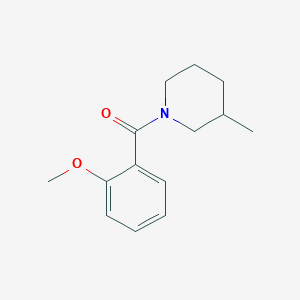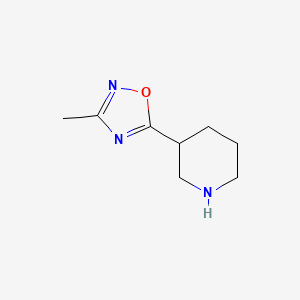
3-(3-甲基-1,2,4-噁二唑-5-基)哌啶
概述
描述
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic compound with the molecular formula C8H13N3O. It features a piperidine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety.
科学研究应用
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and reactivity
作用机制
生化分析
Biochemical Properties
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator of enzyme activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its catalytic activity. Additionally, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecule, thereby affecting its function. Additionally, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity or cell signaling pathways. At higher doses, it may induce toxic or adverse effects, including cytotoxicity, organ toxicity, or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which the effects may plateau or become detrimental .
Metabolic Pathways
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell. These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine can influence its biological activity, as its accumulation in certain tissues or organelles may enhance or inhibit its effects .
Subcellular Localization
The subcellular localization of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine can influence its role in cellular processes and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with 3-methyl-1,2,4-oxadiazole under specific conditions. For instance, the use of iodine as a catalyst in the presence of a base can facilitate the formation of the oxadiazole ring .
Industrial Production Methods
化学反应分析
Types of Reactions
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole or piperidine ring are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce piperidine derivatives with modified functional groups .
相似化合物的比较
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound features a similar oxadiazole ring but with different substituents, leading to distinct properties and applications.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Another related compound with enhanced thermal stability and energetic properties.
Uniqueness
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a piperidine ring with an oxadiazole moiety makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
3-methyl-5-piperidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYNENJKQSNBDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424555 | |
| Record name | 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-17-6 | |
| Record name | 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
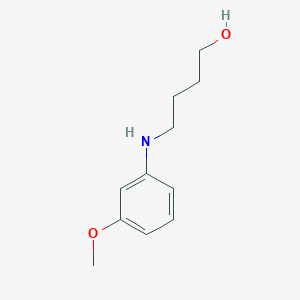
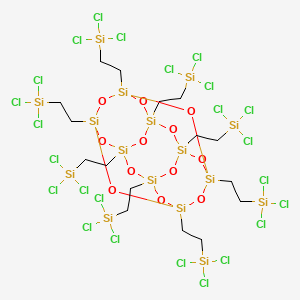
![2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-](/img/structure/B1609076.png)
